molecular formula C20H25N3O5 B1210979 1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione

1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B1210979
M. Wt: 387.4 g/mol
InChI Key: HLDJTPZIKJYBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione is a dimethoxybenzene.

Scientific Research Applications

  • Anticancer Drug Potential : A study has synthesized compounds structurally related to 1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione, such as 5-[[-7-chloro-2,4-dioxo-1H, 2H, 3H, 4H, 5H-chromeno[2,3-d]pyrimidin-5-yl)]-1,3-diazinane-2,4,6-trione, and explored their potential as leads for new anticancer drugs. These compounds were identified as potential DNA intercalators, suggesting their use in developing anticancer therapies (Santana et al., 2020).

  • Chemical Reactions and Synthesis : Another study focused on the chemistry of cyclic vicinal tricarbonyl compounds, similar in structure to the compound . It investigated the interactions of diazomethane and its derivatives with cyclic 1,2,3-triones, leading to various products including oxiranes, diazoaldols, ring-enlargement products, and dioxoles (Schank et al., 2001).

  • Hydrogen-Bonding Motifs : Research on hydrogen bonding in compounds structurally similar to the targeted compound revealed distinct one-dimensional motifs, providing insights into the molecular structures and interactions of these compounds (Gelbrich et al., 2007).

  • Molecular Structure Analysis : A study on derivatives of pyrimidine-2,4,6-trione, a related compound, discussed their molecular structures and the absence of direction-specific intermolecular interactions. This research contributes to the understanding of the structural properties of such compounds (da Silva et al., 2005).

properties

Product Name

1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

1-cyclohexyl-5-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C20H25N3O5/c1-12(21-15-10-9-14(27-2)11-16(15)28-3)17-18(24)22-20(26)23(19(17)25)13-7-5-4-6-8-13/h9-11,13,25H,4-8H2,1-3H3,(H,22,24,26)

InChI Key

HLDJTPZIKJYBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=C(C=C1)OC)OC)C2=C(N(C(=O)NC2=O)C3CCCCC3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione

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